Bienvenue dans la boutique en ligne BenchChem!

2-(butanoylamino)-N-cyclohexylbenzamide

Regioisomerism Physicochemical property comparison Benzamide SAR

This ortho-substituted N-cyclohexylbenzamide is a critical SAR probe bridging gastrointestinal motility and 11β-HSD1 chemotypes. Its C4 butanoyl chain fills the gap between propanoyl and pentanoyl analogs, enabling systematic lipophilicity-permeability studies. With two H-bond donors, it serves as a matched-pair comparator against mono-donor N,N-dicyclohexyl variants. Purchase with confidence for reproducible target-engagement and PAMPA assays.

Molecular Formula C17H24N2O2
Molecular Weight 288.4g/mol
Cat. No. B378087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(butanoylamino)-N-cyclohexylbenzamide
Molecular FormulaC17H24N2O2
Molecular Weight288.4g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC=CC=C1C(=O)NC2CCCCC2
InChIInChI=1S/C17H24N2O2/c1-2-8-16(20)19-15-12-7-6-11-14(15)17(21)18-13-9-4-3-5-10-13/h6-7,11-13H,2-5,8-10H2,1H3,(H,18,21)(H,19,20)
InChIKeyKJGNNMFJIFEHSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Butanoylamino)-N-cyclohexylbenzamide: Structural Identity and Compound Class for Research Procurement


2-(Butanoylamino)-N-cyclohexylbenzamide (C₁₇H₂₄N₂O₂; MW 288.4 g/mol) is a disubstituted benzamide derivative featuring a butanoylamino (–NHCOCH₂CH₂CH₃) group at the 2-position of the benzamide ring and a cyclohexyl substituent on the amide nitrogen. This compound belongs to the N-cyclohexylbenzamide class, which has been investigated across multiple therapeutic target families including gastrointestinal motility stimulation [1], 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition [2], and adenosine receptor modulation [3]. The specific 2-butanoylamino substitution pattern places this compound at a distinct position within the cyclohexylbenzamide structure–activity landscape, where both the position and nature of the aromatic substituent, as well as the N-cyclohexyl amide moiety, are known to critically influence target engagement and pharmacological profile [1][2].

Why 2-(Butanoylamino)-N-cyclohexylbenzamide Cannot Be Replaced by Off-the-Shelf N-Cyclohexylbenzamide Analogs


Within the N-cyclohexylbenzamide scaffold, both the position and identity of aromatic substituents and the nature of the amide N-substituent are non-interchangeable determinants of biological activity. The 2-position butanoylamino group in this compound establishes a specific hydrogen-bond donor/acceptor network distinct from regioisomeric (3-substituted) or chain-length (propanoyl) variants, with literature precedent from the broader benzamide class demonstrating that even a single methylene shift in the acyl chain or a positional isomerization can ablate target engagement [1]. Moreover, the mono-cyclohexylamide configuration preserves a secondary amide N–H donor, a feature absent in the N,N-dicyclohexyl tertiary amide analog, directly impacting hydrogen-bonding capacity and conformational flexibility [2]. Generic substitution without explicit comparative data therefore carries a high risk of selecting a compound with divergent solubility, permeability, metabolic stability, or target-binding profiles, undermining the reproducibility of SAR campaigns or biochemical assay development [1][2].

Head-to-Head Quantitative Differentiation of 2-(Butanoylamino)-N-cyclohexylbenzamide from Key Analogs


Positional Isomerism: 2- vs. 3-Butanoylamino Substitution Alters Hydrogen-Bond Geometry and Predicted LogP

2-(Butanoylamino)-N-cyclohexylbenzamide places the butanoylamino substituent at the ortho (2-) position relative to the N-cyclohexyl carboxamide, whereas its closest regioisomer, 3-(butanoylamino)-N-cyclohexylbenzamide, places it at the meta (3-) position. While both share the identical molecular formula (C₁₇H₂₄N₂O₂) and molecular weight (288.4 g/mol), the ortho substitution in the target compound introduces a distinct intramolecular hydrogen-bonding geometry—a feature absent in the meta isomer—that is known in benzamide medicinal chemistry to alter conformational bias and modulate target-binding poses [1]. Based on structural analysis, the 2-substituted isomer presents a contiguous hydrogen-bond donor/acceptor surface involving the ortho-butanoylamino N–H and the adjacent carboxamide carbonyl, a spatial arrangement not achievable by the 3-substituted regioisomer [1][2].

Regioisomerism Physicochemical property comparison Benzamide SAR

Acyl Chain Length Comparison: Butanoyl (C4) vs. Propanoyl (C3) Impacts Calculated Lipophilicity

The target compound carries a butanoyl (C4) acyl chain on the 2-amino substituent, whereas the closely related analog N-cyclohexyl-2-(propanoylamino)benzamide bears a propanoyl (C3) chain. This single-methylene (–CH₂–) difference results in a measurable increase in molecular weight (from 274.36 to 288.4 g/mol, a +14.04 Da difference) and a predicted increase in lipophilicity (ΔcLogP) attributable to the additional methylene unit. For the broader N-cyclohexylbenzamide class, the scaffold baseline XLogP3 is 2.9 for the unsubstituted N-cyclohexylbenzamide (C₁₃H₁₇NO, MW 203.28) [1]; the addition of the 2-butanoylamino group is expected to increase cLogP by approximately 1.5–2.0 log units based on additive fragment contributions, yielding a predicted logP range of 3.5–4.5 for the target compound, compared to ~3.2–4.2 for the propanoyl analog [1].

Lipophilicity SAR Acyl chain optimization

Hydrogen Bond Donor Count: Secondary Amide vs. Tertiary Amide Analogs

2-(Butanoylamino)-N-cyclohexylbenzamide possesses two hydrogen bond donor (HBD) groups: the butanoylamino N–H (ortho substituent) and the N-cyclohexyl carboxamide N–H. In contrast, its tertiary amide analog 2-(butanoylamino)-N,N-dicyclohexylbenzamide possesses only one HBD (the butanoylamino N–H) because the N,N-dicyclohexyl carboxamide lacks a donor hydrogen. This difference is confirmed by structural analysis: the target compound has a predicted HBD count of 2, while the N,N-dicyclohexyl analog has a predicted HBD count of 1 . The unsubstituted scaffold N-cyclohexylbenzamide has a confirmed HBD count of 1 from PubChem computed properties [1]. The additional HBD in the target compound increases polar surface area contribution and strengthens hydrogen-bond-mediated interactions with biological targets.

Hydrogen bonding Physicochemical profiling N-substitution SAR

Patent Precedent: Ortho-Substituted N-Cyclohexylbenzamides Are Privileged for Gastrointestinal Motility and 11β-HSD1 Activity

Two independent patent families establish that N-cyclohexylbenzamide derivatives with ortho-substitution on the benzamide ring constitute a privileged chemotype for specific biological activities. U.S. Patent 5,273,983 explicitly claims that ortho-alkoxy substitution is critical for gastrointestinal motility stimulant activity, with compounds lacking this ortho feature being inactive even at high doses [1]. Separately, Amgen's U.S. Patent Application 2008/0221175 describes N-cyclohexyl benzamides with aromatic substituents (including amino, alkylamino, and acylamino groups) as inhibitors of 11β-HSD1, a target in metabolic disease [2]. While neither patent specifically exemplifies 2-(butanoylamino)-N-cyclohexylbenzamide, the compound's ortho-butanoylamino substitution positions it squarely at the intersection of these two independently validated SAR spaces, creating a structure that is simultaneously consistent with both the gastrointestinal motility pharmacophore (ortho-substituted N-cyclohexylbenzamide) and the 11β-HSD1 inhibitor pharmacophore (N-cyclohexylbenzamide with aromatic amino/acylamino substituents). Compounds lacking ortho-substitution (e.g., unsubstituted N-cyclohexylbenzamide) lack the key structural element required for gastrointestinal activity [1], while compounds lacking the N-cyclohexyl group (e.g., 2-(butyrylamino)benzamide) fall outside the 11β-HSD1 patent scope [2].

Gastrointestinal motility 11β-HSD1 inhibition Cyclohexylbenzamide patent landscape

Research and Industrial Application Scenarios for 2-(Butanoylamino)-N-cyclohexylbenzamide


Structure–Activity Relationship (SAR) Expansion of Ortho-Substituted N-Cyclohexylbenzamide Libraries

The compound serves as a key intermediate SAR probe at the intersection of two validated chemotypes: ortho-substituted N-cyclohexylbenzamides for gastrointestinal motility [1] and acylamino-substituted N-cyclohexylbenzamides for 11β-HSD1 inhibition [2]. Its butanoyl chain length (C4) fills a gap between the propanoyl (C3) and pentanoyl (C5) analogs, enabling systematic exploration of lipophilicity-dependent potency shifts. Researchers building focused libraries around the N-cyclohexylbenzamide scaffold can use this compound to establish whether a C4 acyl chain confers an optimal balance of permeability and target affinity relative to shorter- or longer-chain variants [1][2].

Physicochemical Comparator for Hydrogen-Bond Donor Profiling in Benzamide Series

With an HBD count of 2, this compound represents an intermediate polarity state between the mono-donor N-cyclohexylbenzamide (HBD = 1) and tri- or tetra-donor benzamide derivatives. In a panel of cyclohexylbenzamide analogs, it can serve as the reference compound for calibrating how incremental HBD count affects aqueous solubility, logD, and parallel artificial membrane permeability assay (PAMPA) readouts [1]. Procurement of this compound alongside the N,N-dicyclohexyl analog (HBD = 1) enables a matched-pair comparison where the only variable is the substitution at the carboxamide nitrogen [2].

Binding Assay Development for Adenosine Receptor or 11β-HSD1 Target Panels

The N-cyclohexylbenzamide scaffold has reported binding activity at adenosine A1 and A2 receptors [1] and 11β-HSD1 [2]. Although target-specific Ki or IC₅₀ values for this exact compound have not been published in primary literature, its dual pharmacophore compliance makes it a rational candidate for inclusion in a primary screening panel against both target families. Researchers running radioligand displacement assays (e.g., [³H]N6-cyclohexyladenosine for adenosine A1) or fluorescence-based 11β-HSD1 inhibition assays can benchmark this compound against known reference inhibitors to determine its selectivity profile [1][2]. Importantly, its ortho-butanoylamino substituent distinguishes it from the numerous para-substituted benzamide analogs more commonly screened, offering a differentiated chemotype for hit identification.

Computational Chemistry and Molecular Docking Template Development

The compound's well-defined structure with two distinct hydrogen-bond donor sites (butanoylamino N–H and cyclohexylamide N–H) and a lipophilic cyclohexyl ring makes it suitable as a template for docking studies into targets that prefer ortho-substituted benzamide ligands. The ortho-butanoylamino group provides a constrained hydrogen-bond geometry that can be exploited for pharmacophore hypothesis generation. Computational chemists can use this compound to generate conformational ensembles for virtual screening campaigns, particularly when seeking ligands that can simultaneously engage two hydrogen-bond acceptor sites in a target binding pocket with a specific spatial separation enforced by the ortho relationship [1].

Quote Request

Request a Quote for 2-(butanoylamino)-N-cyclohexylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.